molecular formula C20H32O2 B586731 (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol CAS No. 897950-19-5

(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol

Cat. No. B586731
M. Wt: 304.474
InChI Key: BNUOCVTVOYWNJC-LFGUEBOJSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s a known biological molecule.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction conditions, products, and mechanisms.



Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, optical activity, and reactivity.


Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and safe handling procedures of the compound.


Future Directions

This involves predicting or proposing future research directions. This could be based on the current limitations or potential applications of the compound.


properties

IUPAC Name

(3R,8R,9S,10R,13S,14S,17R)-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,14-17,21-22H,4-11H2,1-3H3/t14-,15-,16+,17+,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUOCVTVOYWNJC-LFGUEBOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857996
Record name (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol

CAS RN

897950-19-5
Record name (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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